molecular formula C16H16N4O6S B2892865 5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034224-64-9

5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2892865
CAS RN: 2034224-64-9
M. Wt: 392.39
InChI Key: HROGWXYTXFBBMX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d]oxazole ring, which is a fused ring system that includes a benzene ring attached to an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom). The molecule also has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridazine ring might be introduced using a method similar to the one used for the synthesis of 6-methoxypyridazin-3-amine . The benzo[d]oxazole ring could be formed in a separate step, possibly through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely cause the molecule to be rigid in certain areas, while the sulfonyl and methoxy groups could provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyridazine ring is often involved in electrophilic substitution reactions, while the oxazole ring can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen and oxygen atoms could allow for hydrogen bonding, which might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Treatment of Hormone-Dependent Diseases

Relugolix: is a notable drug that contains the compound . It acts as a gonadotropin-releasing hormone (GnRH) antagonist and is used in the treatment of various hormone-dependent diseases .

Uterine Fibroids

Relugolix has been approved in Japan for the treatment of uterine fibroids. It works by inhibiting anterior pituitary GnRH receptors, which reduces the circulating gonadotropins and subsequently suppresses estrogen production .

Endometriosis-Related Pain

The compound is under investigation for the treatment of endometriosis-related pain. By suppressing estrogen production, it can potentially alleviate the pain associated with endometriosis .

Prostate Cancer

Relugolix is also in phase III trials for the treatment of prostate cancer. It suppresses testosterone production in men, which is beneficial in managing prostate cancer .

Enzymatic Activity Inhibition

The compound has been studied for its ability to inhibit the enzymatic activity of certain enzymes. For example, it has been shown to inhibit the activity of kidney glutaminase isoform C (GAC), which is involved in the growth of triple-negative breast cancer cells .

Boronic Acid Derivatives

The related compound (6-methoxypyridin-3-yl)boronic acid has been used to create various boronic acid derivatives for scientific research. These derivatives are valuable in the synthesis of complex molecules .

Crystallography Studies

The compound has been used in crystallography studies to determine the structure of proteins in complex with inhibitors. This is crucial for understanding the interaction between drugs and their target proteins .

Drug Synthesis

The compound serves as a key intermediate in the synthesis of various drugs. Its unique structure allows for the creation of nonpeptide, orally active small-molecule compounds that can be used in oral medications .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound .

Future Directions

The study and development of new organic compounds is a vast field with many potential applications. Compounds with similar structures are often used in the development of new pharmaceuticals and agrochemicals, so this compound could potentially have interesting biological activities worth exploring .

properties

IUPAC Name

5-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-24-14-4-5-15(19-18-14)25-10-6-7-20(9-10)27(22,23)11-2-3-13-12(8-11)17-16(21)26-13/h2-5,8,10H,6-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROGWXYTXFBBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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